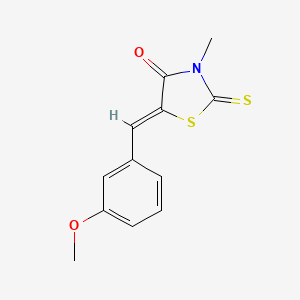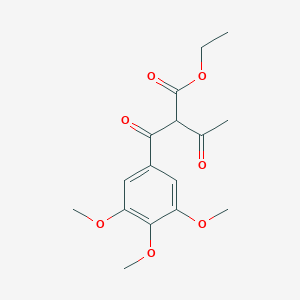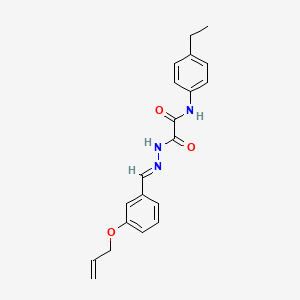![molecular formula C19H19Cl2N5OS B12006135 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo diclorofenil y un grupo dietilamino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol generalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Triazol: El anillo de triazol se forma mediante la ciclización de precursores apropiados bajo condiciones controladas.
Introducción del Grupo Diclorofenil: El grupo diclorofenil se introduce a través de una reacción de sustitución, a menudo utilizando reactivos como el diclorobenceno.
Unión del Grupo Dietilamino: El grupo dietilamino se une a través de una reacción de sustitución nucleofílica, típicamente utilizando dietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Los métodos industriales comunes incluyen:
Procesamiento por Lotes: Implica la adición secuencial de reactivos e intermediarios en un entorno controlado.
Procesamiento de Flujo Continuo: Utiliza reactores de flujo continuo para mantener una tasa de producción constante y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, y otros agentes reductores.
Sustitución: Compuestos halogenados, nucleófilos y electrófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir derivados reducidos.
Aplicaciones Científicas De Investigación
2-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibiendo o activando enzimas específicas involucradas en procesos biológicos.
Interacción con Receptores: Modulando la actividad del receptor para influir en las vías de señalización celular.
Alteración de la Expresión Génica: Afecta la expresión de genes relacionados con su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
4-Bromo-2-{(E)-[(3,4-diclorofenil)imino]metil}fenol: Estructura similar con un átomo de bromo en lugar de un grupo dietilamino.
2,4-Dicloro-6-{(E)-[(3-hidroxifenil)imino]metil}fenol: Estructura similar con un grupo hidroxilo en lugar de un grupo dietilamino.
Singularidad
2-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol es único debido a la presencia del grupo dietilamino, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C19H19Cl2N5OS |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19Cl2N5OS/c1-3-25(4-2)14-7-5-12(17(27)10-14)11-22-26-18(23-24-19(26)28)15-8-6-13(20)9-16(15)21/h5-11,27H,3-4H2,1-2H3,(H,24,28)/b22-11+ |
Clave InChI |
PQJHXPTTYJVUMK-SSDVNMTOSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)

![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

